METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE
Description
METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE is a synthetic organic compound characterized by a brominated adamantane core linked to a propanoate ester via a formamide bridge. The ester group contributes to solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-9(12(18)20-2)17-13(19)14-4-10-3-11(5-14)7-15(16,6-10)8-14/h9-11H,3-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCRYZQQANTBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)(C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE typically involves the reaction of 3-bromoadamantane with formamide, followed by esterification with methyl propanoate. The reaction conditions often include the use of catalysts such as manganese salts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the adamantane ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in further esterification reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification and Hydrolysis: Acidic or basic conditions can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted adamantane derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.
Materials Science: Its stability and rigidity make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, making it valuable in organic chemistry research.
Mechanism of Action
The mechanism of action of METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets. The bromine atom and the adamantane core play crucial roles in its activity. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its brominated adamantane core. Below is a comparison with key analogues:
- Brominated vs. Chlorinated Substituents : The bromine atom in the target compound offers stronger halogen bonding (due to higher polarizability) compared to chlorine in the sulfonamide analogue .
- Formamide vs. Sulfonamide Linkers: The formamide group in the target compound is less acidic than sulfonamide, reducing hydrogen-bond donor capacity but improving metabolic stability .
- Adamantane vs. Aromatic Cores : Adamantane’s rigidity enhances binding specificity to hydrophobic pockets, unlike flexible aromatic systems (e.g., chlorophenyl sulfonyl) .
2.2. Physicochemical Properties
- Molecular Weight : ~380–400 g/mol (higher than sulfonamide analogue due to bromine and adamantane).
- LogP : ~3.5–4.0 (indicating high lipophilicity, critical for blood-brain barrier penetration).
- Solubility : Poor aqueous solubility, typical of adamantane derivatives, but improved by the ester group .
Biological Activity
Methyl 2-[(3-bromoadamantan-1-yl)formamido]propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 299.19 g/mol
- IUPAC Name : this compound
The presence of the bromine atom and the adamantane moiety suggests that this compound may exhibit unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and apoptosis. The compound's structure allows it to modulate these pathways effectively.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, brominated derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bromophenol Blue | E. coli | 32 µg/mL |
| 3-Bromophenyl Propanoate | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Neuroprotective Effects
Research has shown that adamantane derivatives may have neuroprotective effects due to their ability to inhibit certain enzymes involved in neurodegeneration. The potential for this compound to modulate these pathways is currently under investigation.
Case Study: Neuroprotection in Animal Models
In a study conducted on rodent models, this compound was administered to assess its neuroprotective effects against induced oxidative stress. The results indicated a significant reduction in markers of oxidative damage, suggesting a protective role for the compound.
Cytotoxicity and Apoptosis Induction
Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, potentially through the modulation of Bcl-xL proteins, which are known regulators of apoptosis.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| A549 | 10 | Bcl-xL inhibition |
| MCF7 | 12 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
